molecular formula C26H23FN4O5 B2478153 N-(4-氟苄基)-4-(1-(3-硝基苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丁酰胺 CAS No. 931951-97-2

N-(4-氟苄基)-4-(1-(3-硝基苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丁酰胺

货号 B2478153
CAS 编号: 931951-97-2
分子量: 490.491
InChI 键: NBWXIRYVRPJYSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-Fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide” is a chemical compound with the molecular formula C26H23FN4O5 . It has an average mass of 490.483 Da and a mono-isotopic mass of 490.165253 Da .

科学研究应用

抗结核应用

2,4-二氨基喹唑啉类,包括 N-(4-氟苄基)-4-(1-(3-硝基苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丁酰胺,已被确定为结核分枝杆菌生长的有效抑制剂。该分子已被评估其作为结核病药物发现中先导候选物的潜力。对其构效关系的系统检查表明,该分子的特定片段是其对结核分枝杆菌效力的关键决定因素。此外,它对复制和非复制结核分枝杆菌均表现出杀菌活性,表明其在结核病治疗中的潜力 (Odingo 等人,2014)

抗肿瘤活性

对与 N-(4-氟苄基)-4-(1-(3-硝基苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丁酰胺密切相关的二唑 4-氨基喹唑啉衍生物的研究表明,这些化合物具有显着的抗肿瘤活性。具体而言,它们已针对 PC-3 和 Bcap-37 细胞系进行了测试,在体外显示出高抑制活性。这表明它们在癌症治疗中的潜在用途 (廖文杰,2015)

神经退行性疾病治疗

该化合物的衍生物,例如那些含有 4-氟苄基部分的衍生物,已被合成并评估其在治疗神经退行性疾病中的潜力。这些衍生物已显示出抑制人红细胞乙酰胆碱酯酶和马血清丁酰胆碱酯酶,它们是阿尔茨海默病等疾病治疗中的重要靶点。此外,这些化合物表现出很高的自由基清除活性,表明它们可用作神经退行性疾病治疗中的多功能剂 (Makhaeva 等人,2017)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 4-fluorobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the desired product.", "Starting Materials": [ "4-fluorobenzylamine", "3-nitrobenzaldehyde", "anthranilic acid", "butanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of Schiff base", "4-fluorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 3-nitrobenzaldehyde in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting Schiff base is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 2: Cyclization", "The Schiff base obtained in step 1 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of anthranilic acid in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting product is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 3: Formation of amide", "The product obtained in step 2 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of butanoyl chloride in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting amide is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 4: Purification", "The crude product obtained in step 3 is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. The purified product is obtained as a white solid.", "Step 5: Final product", "The final product obtained is N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] }

CAS 编号

931951-97-2

产品名称

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

分子式

C26H23FN4O5

分子量

490.491

IUPAC 名称

N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32)

InChI 键

NBWXIRYVRPJYSX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。